molecular formula C11H15F2NO B6243945 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine CAS No. 1496479-57-2

1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine

Cat. No.: B6243945
CAS No.: 1496479-57-2
M. Wt: 215.2
InChI Key:
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Description

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine typically involves the reaction of 2,4-difluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-phenylpropan-2-amine: Similar structure but with a phenyl group instead of an ethoxy group.

    1-(2,4-Difluorophenyl)-3-methoxypropan-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is unique due to the presence of both difluorophenyl and ethoxy groups, which confer specific chemical and physical properties. These properties make it suitable for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1496479-57-2

Molecular Formula

C11H15F2NO

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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